REACTION_CXSMILES
|
[C:1](Cl)(=O)[CH3:2].[Br:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[NH:16][NH2:17].CC1N2C=CC3C(C2=NN=1)=CC=CC=3Cl>>[CH3:1][C:2]1[N:10]2[CH:9]=[CH:8][C:7]3[C:12]([C:11]2=[N:16][N:17]=1)=[CH:13][CH:14]=[CH:15][C:6]=3[Br:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CN=C(C2=CC=C1)NN
|
Name
|
3-methyl-7-chloro-s-triazolo-[3,4-a]-isoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NN=C2N1C=CC1=C(C=CC=C21)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Yield
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C2N1C=CC1=C(C=CC=C21)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |